molecular formula C14H15NO B15211607 (Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine CAS No. 391609-27-1

(Z)-N-(4-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine

Cat. No.: B15211607
CAS No.: 391609-27-1
M. Wt: 213.27 g/mol
InChI Key: BTNLWZHSERTZGQ-UHFFFAOYSA-N
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Description

4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is an organic compound characterized by the presence of an aniline group substituted with an ethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline typically involves the condensation reaction between 4-ethyl aniline and 5-methylfurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-N-((5-methylfuran-2-yl)methyl)aniline
  • 4-Ethyl-N-((5-methylfuran-2-yl)ethyl)aniline

Uniqueness

4-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is unique due to the presence of both an ethyl group and a furan ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

391609-27-1

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-(5-methylfuran-2-yl)methanimine

InChI

InChI=1S/C14H15NO/c1-3-12-5-7-13(8-6-12)15-10-14-9-4-11(2)16-14/h4-10H,3H2,1-2H3

InChI Key

BTNLWZHSERTZGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=C(O2)C

Origin of Product

United States

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